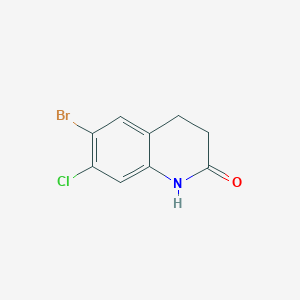
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
概要
説明
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound exhibits its biological effects primarily through inhibition of bromodomains. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, influencing gene expression and cellular processes. The inhibition of these domains can lead to therapeutic effects in various diseases, including cancer and autoimmune disorders .
Therapeutic Applications
The compound has shown promise in several areas:
- Cancer Treatment : It has been implicated in the treatment of hematologic malignancies and solid tumors by acting as a bromodomain inhibitor . This mechanism is particularly relevant for cancers where epigenetic regulation plays a critical role.
- Autoimmune Disorders : There is potential for this compound to be used in treating autoimmune conditions due to its ability to modulate immune responses through bromodomain inhibition .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. These investigations provide insights into structure-activity relationships (SAR) that inform the design of more potent analogs.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, a series of quinolinone-based compounds were tested against M. tuberculosis, with several showing superior activity compared to standard treatments .
Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile. Some studies indicate that certain derivatives may exhibit toxicity at higher concentrations; thus, further investigation into their pharmacokinetics and toxicology is warranted .
特性
IUPAC Name |
6-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGUWHWVJPOCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














